

Technical Guide: Structure Elucidation of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Cat. No.:	B046132

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a multifaceted organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, characterized by a substituted aromatic ring containing an aldehyde, a methoxy group, and an ether-linked propanoic acid moiety, suggests a range of chemical reactivity and potential for biological interactions. This document provides a comprehensive guide to its structure elucidation through spectroscopic methods and outlines a detailed protocol for its synthesis.

Chemical Structure and Properties

Property	Value
IUPAC Name	2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Molecular Formula	C ₁₁ H ₁₂ O ₅ ^[1]
Molecular Weight	224.21 g/mol ^[1]
CAS Number	590395-57-6 ^[1]
SMILES	CC(C(=O)O)OC1=C(C=O)C=CC=C1OC

Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**, this section presents predicted data based on established principles of spectroscopy. These predictions serve as a guide for researchers in the analysis of this molecule.

Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Aldehydic proton (-CHO)
~7.5	Doublet of doublets	1H	Aromatic proton (ortho to -CHO)
~7.2	Triplet	1H	Aromatic proton (para to -CHO)
~7.0	Doublet of doublets	1H	Aromatic proton (meta to -CHO)
~4.8	Quartet	1H	Methine proton (-CH-) of propanoic acid
~3.9	Singlet	3H	Methoxy protons (-OCH ₃)
~1.7	Doublet	3H	Methyl protons (-CH ₃) of propanoic acid
~11.0-12.0	Broad Singlet	1H	Carboxylic acid proton (-COOH)

Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde carbonyl carbon (-CHO)
~175	Carboxylic acid carbonyl carbon (-COOH)
~160	Aromatic carbon attached to the ether oxygen
~150	Aromatic carbon attached to the methoxy group
~135	Aromatic carbon (para to ether linkage)
~125	Aromatic carbon (ortho to -CHO)
~120	Aromatic carbon attached to the formyl group
~115	Aromatic carbon (meta to -CHO)
~75	Methine carbon (-CH-) of propanoic acid
~56	Methoxy carbon (-OCH ₃)
~18	Methyl carbon (-CH ₃) of propanoic acid

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
2950-2850	Medium	C-H stretch (Aliphatic)
2830-2700	Medium, Sharp	C-H stretch (Aldehyde)
1730-1700	Strong, Sharp	C=O stretch (Carboxylic acid)
1690-1670	Strong, Sharp	C=O stretch (Aldehyde)
1600-1450	Medium	C=C stretch (Aromatic)
1250-1200	Strong	C-O stretch (Aryl ether)
1150-1050	Strong	C-O stretch (Methoxy)

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion
224	$[M]^+$ (Molecular Ion)
206	$[M - H_2O]^+$
195	$[M - CHO]^+$
179	$[M - COOH]^+$
151	$[M - CH(CH_3)COOH]^+$
123	$[C_7H_7O_2]^+$ (Fragment from cleavage of the ether bond)

Experimental Protocols

The following is a proposed synthetic protocol for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** based on the Williamson ether synthesis, a reliable method for forming aryl ethers.

Synthesis of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**

This procedure details the reaction of o-vanillin with 2-bromopropanoic acid under basic conditions.

Materials:

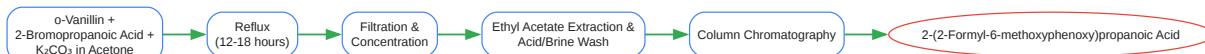
- o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
- 2-Bromopropanoic acid
- Potassium carbonate (K_2CO_3)
- Acetone
- Hydrochloric acid (HCl), 1M
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:


- Reaction Setup: In a 250 mL round-bottom flask, dissolve o-vanillin (1 equivalent) and potassium carbonate (2.5 equivalents) in 100 mL of acetone.
- Addition of Reagent: To the stirring suspension, add 2-bromopropanoic acid (1.2 equivalents) dropwise at room temperature.
- Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 50 mL), followed by brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**.

This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046132#2-2-formyl-6-methoxyphenoxy-propanoic-acid-structure-elucidation\]](https://www.benchchem.com/product/b046132#2-2-formyl-6-methoxyphenoxy-propanoic-acid-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com